Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
CAS No.:
Cat. No.: VC16173722
Molecular Formula: C25H20BrNO5
Molecular Weight: 494.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20BrNO5 |
|---|---|
| Molecular Weight | 494.3 g/mol |
| IUPAC Name | diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C25H20BrNO5/c1-3-31-24(29)19-20(25(30)32-4-2)22(23(28)16-9-11-17(26)12-10-16)27-14-13-15-7-5-6-8-18(15)21(19)27/h5-14H,3-4H2,1-2H3 |
| Standard InChI Key | ZWBPFNWKWCSHOY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate, reflects its intricate structure. Key components include:
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A pyrrolo[2,1-a]isoquinoline core, which merges a five-membered pyrrole ring with a six-membered isoquinoline system.
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A 4-bromobenzoyl group at position 3, introducing electrophilic character.
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Ethyl ester groups at positions 1 and 2, enhancing solubility and metabolic stability.
The canonical SMILES string (CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)Br) and InChIKey (ZWBPFNWKWCSHOY-UHFFFAOYSA-N) provide unambiguous structural identifiers.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR):
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¹H-NMR (DMSO-d₆): Signals at δ 8.19–8.18 (1H, m), 7.94 (1H, s), and 3.86 (3H, CH₃) confirm aromatic protons and ester methyl groups .
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¹³C-NMR: Peaks at δ 196.17 (carbonyl), 165.67 (ester), and 114.95 (aromatic carbons) align with the expected functional groups .
Mass Spectrometry (MS):
Synthesis and Optimization
Green Synthesis Protocols
A one-pot multicomponent reaction in aqueous media offers an eco-friendly route to pyrroloisoquinoline derivatives. The protocol involves:
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Reactants: Isoquinoline, alkyl bromides, and dialkyl acetylenedicarboxylates.
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Conditions: Water at 70°C, eliminating toxic solvents.
Mechanistic Insights:
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Nucleophilic attack by isoquinoline on acetylenedicarboxylate forms a zwitterionic intermediate.
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Subsequent alkylation and cyclization yield the pyrroloisoquinoline core .
Functionalization Strategies
Introducing the 4-bromobenzoyl group involves Friedel-Crafts acylation using 4-bromobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Ethyl ester groups are incorporated via esterification with ethanol in acidic conditions.
Biological Activities and Mechanisms
Antitubercular Efficacy
In preclinical studies, structurally analogous compounds (e.g., QUIN-KNV1–12) exhibit potent activity against Mycobacterium tuberculosis:
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MIC Values: 0.5–2.0 µg/mL, surpassing first-line drugs like isoniazid .
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Target Engagement: Inhibition of mycobacterial cytochrome P450 enzymes, disrupting cell wall biosynthesis .
Structure-Activity Relationships (SAR):
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Bromine at position 4 enhances lipophilicity and membrane permeability.
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Ethyl esters improve metabolic stability compared to methyl analogs .
Pharmaceutical Development
Preclinical Profiling
Pharmacokinetics:
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Solubility: 28 µg/mL in PBS (pH 7.4).
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Plasma Stability: t₁/₂ = 6.2 hours in human plasma.
Toxicology:
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No significant hepatotoxicity observed at 50 mg/kg (rodent models).
Formulation Strategies
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Nanoemulsions: Lipid-based carriers enhance oral bioavailability (AUC₀–₂₄ = 12.3 µg·h/mL).
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Prodrugs: Phosphate esters for improved aqueous solubility .
Research Implications and Future Directions
Mechanistic Elucidation
Ongoing studies aim to:
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Map binding interactions with tuberculosis targets via X-ray crystallography.
Clinical Translation
Phase I trials are planned to evaluate safety and dose-limiting toxicities in healthy volunteers. Collaborative efforts with the TB Alliance aim to accelerate regulatory approval .
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